3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid
Description
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Properties
IUPAC Name |
3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-8-7-10(13(20)21)9-12(11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQDWMAMCZQDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617123 | |
| Record name | 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66636-17-7 | |
| Record name | 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid CAS number
An In-Depth Technical Guide to 3,4-Bis((tert-butoxycarbonyl)amino)benzoic Acid
Introduction
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid, identified by the CAS Number 66636-17-7 , is a strategically important bifunctional building block in modern organic synthesis.[1] This compound features a benzoic acid moiety substituted with two adjacent amino groups, each protected by a tert-butoxycarbonyl (Boc) group. The presence of two orthogonally protectable amines and a carboxylic acid function on a rigid aromatic scaffold makes it a highly versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, characterization data, and its applications for researchers in drug discovery and materials science.
Physicochemical Properties & Data
The fundamental properties of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid are summarized below. This data is critical for experimental design, including solvent selection, reaction stoichiometry, and purification strategies.
| Property | Value | Source |
| CAS Number | 66636-17-7 | PubChem[1] |
| Molecular Formula | C₁₇H₂₄N₂O₆ | PubChem[1] |
| Molecular Weight | 352.38 g/mol | PubChem |
| IUPAC Name | 3,4-bis({[(2-methylpropan-2-yl)oxy]carbonyl}amino)benzoic acid | PubChem |
| Synonyms | Di-Boc-3,4-diaminobenzoic acid | PubChem[1] |
| Appearance | Typically an off-white to beige solid | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH, THF); limited solubility in water | Inferred from structure |
Synthesis and Purification: A Self-Validating Protocol
The synthesis of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is reliably achieved through the protection of the commercially available 3,4-diaminobenzoic acid using di-tert-butyl dicarbonate (Boc₂O). The protocol is designed to be self-validating, with clear checkpoints for reaction completion and purification.
Causality Behind Experimental Choices
The selection of reagents and conditions is paramount for achieving high yield and purity.
-
Starting Material: 3,4-Diaminobenzoic acid is an ideal precursor, providing the core aromatic structure with the required functional groups.[2]
-
Protecting Group: The Boc group is chosen for its stability under a wide range of nucleophilic and basic conditions, while being easily removable under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[][4][5] This acid-lability is due to the formation of the stable tert-butyl carbocation upon cleavage.[5]
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[6][7]
-
Solvent System: A mixture of a polar aprotic solvent like Tetrahydrofuran (THF) and water provides sufficient solubility for both the polar starting material and the less polar Boc₂O.
-
Base: Sodium bicarbonate (NaHCO₃) or a mild organic base like triethylamine (TEA) is used to neutralize the acidic proton of the amino group, thereby increasing its nucleophilicity towards the Boc₂O electrophile. It also neutralizes any acidic byproducts formed during the reaction.[7]
-
Purification: An aqueous workup with a mild acid (e.g., citric acid or dilute HCl) is used to remove any unreacted base and basic impurities. The product, being a carboxylic acid, can then be extracted into an organic solvent. Crystallization is often sufficient to achieve high purity.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.
Detailed Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, suspend 3,4-diaminobenzoic acid (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the suspension and stir until the solid dissolves, forming a clear solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) in a minimal amount of THF and add it dropwise to the cooled reaction mixture over 30 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.
-
Dilute the remaining aqueous solution with water and cool it again to 0 °C.
-
Carefully acidify the solution to a pH of 3-4 using a 1M citric acid solution or 1N HCl. A precipitate should form.
-
Extract the product into ethyl acetate (3x volumes).
-
-
Isolation:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from an ethyl acetate/hexanes solvent system to afford the pure 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.
Spectroscopic Characterization
Validation of the final product's identity and purity is achieved through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically 3 signals in the 7-8 ppm region), a broad singlet for the carboxylic acid proton (>10 ppm, unless exchanged with D₂O), two singlets for the N-H protons of the carbamates (which may be broad), and a characteristic singlet at ~1.5 ppm integrating to 18 protons, corresponding to the two identical tert-butyl groups.
-
¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbons from the Boc groups (~153 ppm) and the carboxylic acid (~170 ppm), the quaternary carbons of the tert-butyl groups (~80 ppm), and the methyl carbons of the tert-butyl groups (~28 ppm), in addition to the aromatic carbons.
-
Mass Spectrometry (MS): ESI-MS would typically show the [M-H]⁻ ion in negative mode or the [M+Na]⁺ ion in positive mode, confirming the molecular weight of 352.38 g/mol .
Applications in Research and Drug Development
The unique trifunctional nature of this molecule makes it a valuable asset in several areas of chemical research.
Core Utility as a Synthetic Intermediate
The primary value of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid lies in its role as a versatile linker and scaffold. The carboxylic acid can be readily converted to esters, amides, or other functionalities, while the two Boc-protected amines provide handles for subsequent modifications. The key advantage is the ability to perform chemistry on the carboxylic acid while the amines are protected, or to selectively deprotect the amines under acidic conditions to reveal the reactive diamine for further elaboration.
Diagram of Synthetic Potential
Caption: Synthetic utility of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.
Specific Applications
-
Heterocycle Synthesis: The adjacent diamine functionality, unmasked after Boc deprotection, is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems that are prevalent in pharmaceuticals.
-
Ligand Design: The o-phenylenediamine moiety is a well-known chelating agent for various metal ions. This building block allows for the synthesis of complex ligands where the benzoic acid group can be used to attach the ligand to a surface, a polymer, or another molecule.
-
Molecular Probes and Sensors: It has been used in the rational design of near-infrared fluorescence sensors, for example, for the detection of nitric oxide, highlighting its utility in creating functional molecules for biological detection.[1]
-
Peptide and Polymer Chemistry: The molecule can be incorporated into peptides or polymers, where the protected amines serve as latent functional groups that can be revealed at a later stage to introduce branching or other functionalities.
Safety and Handling
As with all laboratory chemicals, 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhaling dust and prevent contact with skin and eyes. In case of contact, wash affected areas thoroughly with water.
-
Storage: Store in a cool, dry, and well-sealed container, away from strong oxidizing agents and strong acids.
Conclusion
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid (CAS: 66636-17-7) is a cornerstone building block for synthetic chemists. Its well-defined structure, featuring three distinct and orthogonally manageable functional groups, provides a reliable and versatile platform for constructing complex molecular architectures. The robust and scalable synthesis, coupled with its broad applicability in medicinal chemistry, materials science, and sensor development, ensures its continued importance in advancing scientific research.
References
-
PubChem. (n.d.). 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2009). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 2, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved February 2, 2026, from [Link]
Sources
- 1. 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid | C17H24N2O6 | CID 21701072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
A Technical Guide to 3,4-Bis((tert-butoxycarbonyl)amino)benzoic Acid: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid, also known as Di-Boc-3,4-diaminobenzoic acid, is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science. Its molecular structure, featuring a benzoic acid moiety with two Boc-protected amino groups at the 3 and 4 positions, offers a unique combination of reactivity and stability. This guide provides an in-depth exploration of its chemical properties, a detailed protocol for its synthesis, and a discussion of its applications, particularly in the construction of complex heterocyclic systems and as a precursor to active pharmaceutical ingredients (APIs). With a molecular weight of 352.39 g/mol , this compound serves as a cornerstone for multi-step synthetic strategies where sequential and selective functionalization is paramount.
Introduction
The strategic use of protecting groups is a fundamental concept in organic synthesis, enabling chemists to choreograph complex molecular transformations with precision. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its ease of introduction and its facile removal under acidic conditions.[1] 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid leverages the utility of the Boc group to mask the nucleophilicity of the amino functionalities of 3,4-diaminobenzoic acid. This protection strategy allows for selective reactions at the carboxylic acid group or for the preservation of the diamino functionality during transformations at other parts of a molecule. The parent compound, p-aminobenzoic acid (PABA), is a well-established building block in drug development, found in a wide array of therapeutic agents.[2][3] The di-amino substituted analogue, and specifically its Boc-protected form, opens avenues for the synthesis of novel molecular architectures with diverse biological activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Weight | 352.39 g/mol | [4] |
| Molecular Formula | C₁₇H₂₄N₂O₆ | [4] |
| CAS Number | 66636-17-7 | [4] |
| Appearance | Expected to be a white to off-white solid | [5] |
| Solubility | Soluble in organic solvents like methanol, dichloromethane, and dimethyl sulfoxide; sparingly soluble in water. | [5] |
Synthesis of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic Acid
The synthesis of the title compound is a two-step process, commencing with the preparation of the precursor, 3,4-diaminobenzoic acid, followed by the double Boc-protection of the amino groups.
Part 1: Synthesis of 3,4-Diaminobenzoic Acid
The synthesis of 3,4-diaminobenzoic acid can be achieved from 4-aminobenzoic acid through a multi-step sequence involving acetylation, nitration, hydrolysis, and reduction. A microwave-assisted approach has been shown to significantly reduce reaction times.[6]
Caption: Boc-protection of 3,4-diaminobenzoic acid.
Experimental Protocol:
A representative procedure for the Boc-protection of an aminobenzoic acid is as follows, adapted for the di-substituted substrate. [7]
-
Dissolution: Dissolve 3,4-diaminobenzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Reagents: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.2 equivalents) in THF and a solution of sodium bicarbonate (NaHCO₃, 3.0 equivalents) in water to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture to a pH of approximately 3 using a 1N aqueous solution of hydrochloric acid (HCl).
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization from a mixture of ethyl acetate and petroleum ether.
Spectroscopic Characterization (Predicted)
While a definitive published spectrum for 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is not readily available, the expected spectral features can be predicted based on the analysis of its structural components and data from similar molecules. [7]
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the two NHBoc groups and the carboxylic acid.
-
NH Protons: Two broad singlets corresponding to the two NH protons of the Boc groups, likely in the range of δ 6.5-7.5 ppm.
-
tert-Butyl Protons: A characteristic singlet at approximately δ 1.5 ppm, integrating to 18 protons, representing the two identical tert-butyl groups.
-
-
FT-IR (KBr, cm⁻¹):
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, broad absorption band in the region of 1700-1725 cm⁻¹.
-
C=O Stretch (Carbamate): A strong absorption band around 1700 cm⁻¹.
-
C-N Stretch: Bands in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range.
-
Applications in Organic Synthesis
The primary utility of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid lies in its role as a versatile building block for the synthesis of complex organic molecules, particularly heterocyclic compounds. [8]The Boc-protected amino groups are stable to a wide range of reaction conditions, allowing for selective manipulation of the carboxylic acid functionality.
Key Applications:
-
Synthesis of Benzimidazoles and other Fused Heterocycles: The ortho-diamino functionality, unmasked after deprotection, is a key precursor for the synthesis of benzimidazoles, which are prevalent scaffolds in medicinal chemistry. [9]* Peptide Synthesis: While less common than alpha-amino acids, this molecule can be incorporated into peptide-like structures where the aromatic diamino benzoic acid core imparts specific conformational constraints or acts as a linker. [1]* Drug Discovery: As a derivative of PABA, this compound serves as a valuable starting material for the synthesis of novel drug candidates with potential applications as antibacterial, antineoplastic, and local anesthetic agents. [2]
Deprotection of the Boc Groups
The removal of the Boc protecting groups is typically achieved under acidic conditions, regenerating the free amino groups.
Caption: Acid-catalyzed deprotection of the Boc groups.
Experimental Protocol:
A general procedure for the deprotection of Boc-protected amines is as follows: [7]
-
Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA, 5.0-10.0 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-12 hours, monitoring the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The crude product can be purified by washing with diethyl ether or by recrystallization.
Conclusion
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is a highly valuable and versatile intermediate for organic synthesis. Its well-defined structure and the predictable reactivity of the Boc protecting groups make it an ideal building block for the construction of complex molecular architectures. Researchers and drug development professionals can leverage the properties of this compound to access a wide range of novel heterocyclic systems and potential therapeutic agents. The synthetic and deprotection protocols outlined in this guide provide a solid foundation for the successful application of this compound in the laboratory.
References
-
Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. (2019). Research Journal of Pharmacy and Technology. [Link]
- Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles. (n.d.). Preprints.org.
-
A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). (n.d.). Srini Chem. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
3-(((Tert-butoxy)carbonyl)amino)benzoic acid. (n.d.). PubChem. [Link]
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). ACS Omega. [Link]
-
Drug evolution: p-aminobenzoic acid as a building block. (2007). Current Medicinal Chemistry. [Link]
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). ResearchGate. [Link]
-
Drug Evolution: p-Aminobenzoic Acid as a Building Block. (n.d.). Bentham Science. [Link]
-
Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. "Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stabl" by Matthew G. Donahue, Nicholas G. Jentsch et al. [aquila.usm.edu]
An In-depth Technical Guide to 3,4-Bis((tert-butoxycarbonyl)amino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is a specialized chemical intermediate. Publicly available data on its specific physicochemical properties and applications are limited. This guide synthesizes available information on the core chemical structure, the functions of its constituent parts, and inferred properties based on analogous compounds to provide a comprehensive technical overview for research and development purposes.
Executive Summary: A Molecule of Latent Potential
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid, with the CAS number 170835-33-3, is an aromatic carboxylic acid bearing two Boc-protected amine functionalities. This structural arrangement makes it a valuable, albeit niche, building block in organic synthesis. The dual protection of the ortho-positioned amino groups with the bulky tert-butoxycarbonyl (Boc) groups imparts specific steric and electronic characteristics, rendering the molecule stable under certain conditions while allowing for selective deprotection and subsequent functionalization. Its core utility lies in the controlled, stepwise synthesis of complex molecules where the differential reactivity of the amino and carboxylic acid groups is paramount. This guide will delve into the known and inferred properties of this compound, its synthesis, reactivity, and potential applications, particularly in the realms of medicinal chemistry and materials science.
Physicochemical Properties: A Data-Driven Characterization
Comprehensive experimental data for 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is not widely published. The following table summarizes the known and predicted properties.
| Property | Value | Source/Method |
| CAS Number | 170835-33-3 | - |
| Molecular Formula | C₁₇H₂₄N₂O₆ | Supplier Data |
| Molecular Weight | 352.38 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Inferred from related compounds[1][2] |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water. | Inferred from related compounds[2] |
| pKa | Not Available | - |
Spectroscopic Data:
-
¹H NMR: Signals corresponding to the aromatic protons, the two distinct NH protons of the Boc groups, and the characteristic singlet for the 18 protons of the two tert-butyl groups.
-
¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbons of the carboxylic acid and the two carbamates, and the quaternary and methyl carbons of the Boc groups.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the carbamates, C=O stretching of the carboxylic acid and carbamates, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observable at m/z 352.38 or 353.39, respectively.
Synthesis and Reactivity: The Art of Amine Protection
The synthesis of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid logically starts from 3,4-diaminobenzoic acid. The core of the synthesis is the protection of the two amino groups with di-tert-butyl dicarbonate (Boc₂O).
The Causality Behind Boc Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[3][4] Its popularity stems from several key features:
-
Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other parts of the molecule.[5]
-
Ease of Cleavage: It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid, to regenerate the free amine.[6] This orthogonality allows for selective deprotection in the presence of other protecting groups like Fmoc.[3]
-
Increased Solubility: The introduction of the bulky, non-polar Boc groups often enhances the solubility of the parent molecule in organic solvents.
The protection of both amino groups in 3,4-diaminobenzoic acid is crucial for preventing their undesired reactions, such as acylation or alkylation, when the carboxylic acid functionality is targeted for modification.
Hypothetical Experimental Protocol: Synthesis of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid
This protocol is a generalized procedure based on standard methods for the Boc protection of aromatic amines and has not been experimentally validated for this specific compound.
Materials:
-
3,4-Diaminobenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Tetrahydrofuran (THF) or another suitable solvent
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve 3,4-diaminobenzoic acid in a mixture of THF and water.
-
Base Addition: Add an excess of sodium bicarbonate to the solution to act as a base.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (at least 2 equivalents) in THF to the reaction mixture at room temperature. The use of a slight excess of Boc₂O ensures the complete protection of both amino groups.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure.
-
Acidification: Carefully acidify the aqueous residue with 1 M HCl to a pH of approximately 3-4. This will protonate the carboxylic acid, causing the product to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry it under vacuum to yield 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.
Reactivity Profile
The reactivity of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is dictated by its three functional groups: the two Boc-protected amines and the carboxylic acid.
-
Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation (peptide coupling), and reduction to an alcohol. The presence of the bulky Boc groups in the ortho positions may introduce some steric hindrance, potentially requiring more forcing reaction conditions or specialized coupling reagents for efficient transformations.
-
Boc-Protected Amines: The Boc groups are stable to most non-acidic reagents. They can be removed simultaneously using strong acids like TFA to yield the corresponding 3,4-diaminobenzoyl derivative. The selective mono-deprotection of one Boc group in the presence of the other would be challenging due to their similar chemical environments.
Diagram of Reactivity:
Caption: Key reactions of the functional groups present in the molecule.
Applications in Research and Development: A Versatile Scaffold
While specific applications of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid are not widely documented, its structure suggests significant potential in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
The 3,4-diaminobenzoic acid core is a precursor to benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. By using the di-Boc protected starting material, medicinal chemists can selectively modify the carboxylic acid group before the cyclization to form the benzimidazole ring. This allows for the synthesis of diverse libraries of benzimidazole derivatives for screening as potential therapeutic agents.
Materials Science
The rigid aromatic core and the presence of multiple functional groups make this molecule an interesting candidate for the synthesis of novel polymers and functional materials. For instance, it could be incorporated into polyamides or polyimides to impart specific properties. The Boc-protected amines could also serve as latent reactive sites for post-polymerization modifications.
Supramolecular Chemistry
The ability of the carboxylic acid and the deprotected amino groups to participate in hydrogen bonding makes this molecule a potential building block for the construction of supramolecular assemblies.[7]
Safety and Handling: A Precautionary Approach
No specific safety data sheet (SDS) is publicly available for 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. The safety information for the related mono-protected aminobenzoic acids suggests that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8][9]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion: A Building Block Awaiting Exploration
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid represents a synthetically useful, yet underutilized, chemical entity. Its value lies in the orthogonal protection of two adjacent amino groups on a benzoic acid scaffold, enabling controlled and selective chemical transformations. While a comprehensive experimental characterization is still needed, the inferred properties and reactivity profile outlined in this guide provide a solid foundation for researchers and drug development professionals to explore its potential in creating novel molecules with desired functions. As synthetic methodologies advance, the applications for such precisely functionalized building blocks are poised to expand significantly.
References
- Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
-
Kundu, S., Maity, J., & Dutta, A. (2022). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 7(6), x220556. [Link]
-
PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. Retrieved February 2, 2026, from [Link]
-
Wang, Y., & Liu, J. (2006). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Journal of Chemical Research, 2006(11), 724-725. [Link]
-
Li, C., Chan, K. W. Y., & Szeto, L. (2003). N,N′-Bis(tert-butoxycarbonyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 59(4), o366-o368. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 2, 2026, from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing n-tertiary-butoxycarbonyl amino acids.
-
ResearchGate. (n.d.). Synthesis, spectroscopy and redox chemistry of bis(N-aryl-3,5-di-tert-butylsalicylaldiminato)-copper(II) complexes. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Bis(tert-butoxycarbonyl) lisdexamphetamine. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of initial amino acid Boc-Pip (Fmoc).
-
PubChem. (n.d.). 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. Retrieved February 2, 2026, from [Link]
-
The Journal of Organic Chemistry. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved February 2, 2026, from [Link]
-
NIH. (n.d.). Synthesis of a Series of Diaminoindoles. Retrieved February 2, 2026, from [Link]
-
SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved February 2, 2026, from [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). N-tert-butoxycarbonyl (BOC) protected [V 6 O 13 {(OCH 2 ) 3 CNH 2 } 2 ] 2− : synthesis, structural characterization, and solution behavior. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing {11 -butoxycarbonyl compounds.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Polyamines. I. Spectroscopic properties of N,N-bis-(phthalimidopropyl)-N-propylamine and supramolecular interactions in its crystals. Retrieved February 2, 2026, from [Link]
-
chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Selective Mono‐BOC Protection of Diamines. Retrieved February 2, 2026, from [Link]
-
PubMed. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved February 2, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved February 2, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Di-tert-butyl_dicarbonate [chemeurope.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic Acid
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) chemical shifts for 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of interpreting the ¹H NMR spectrum of this compound. We will explore the electronic effects of the substituents on the benzene ring, predict the chemical shifts and coupling patterns, and provide a standardized protocol for acquiring high-quality ¹H NMR data.
Introduction: The Significance of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), is a key parameter that indicates the electronic environment of a proton.[1] Deshielded protons, which are in electron-poor environments, resonate at higher chemical shifts (downfield), while shielded protons in electron-rich environments appear at lower chemical shifts (upfield).[1]
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and its presence, along with the carboxylic acid, significantly influences the electronic structure of the benzoic acid core.[3][4] A thorough understanding of its ¹H NMR spectrum is crucial for its synthesis, characterization, and application in further chemical transformations.
Predicted ¹H NMR Spectrum of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic Acid
Table 1: Predicted ¹H NMR Chemical Shifts for 3,4-Bis((tert-butoxycarbonyl)amino)benzoic Acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~ 8.1 - 8.3 | d | 1H |
| H-5 | ~ 7.8 - 8.0 | d | 1H |
| H-6 | ~ 7.6 - 7.8 | dd | 1H |
| NH (Boc) | ~ 9.0 - 9.5 | s (broad) | 2H |
| COOH | ~ 12.0 - 13.0 | s (broad) | 1H |
| C(CH₃)₃ (Boc) | ~ 1.5 | s | 18H |
Predictions are based on data from analogous compounds and general NMR principles.[5][6] The exact chemical shifts can vary depending on the solvent and concentration.
Rationale for Predicted Chemical Shifts and Coupling Patterns
The predicted spectrum is based on the electronic effects of the substituents on the aromatic ring. The following sections provide a detailed explanation for the predicted chemical shifts of each proton.
Aromatic Protons (H-2, H-5, and H-6)
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.
-
H-2: This proton is ortho to the carboxylic acid group, which is a strong electron-withdrawing group. This deshielding effect will cause H-2 to resonate at the furthest downfield position among the aromatic protons, likely in the range of 8.1-8.3 ppm. It is expected to appear as a doublet due to coupling with H-6.
-
H-5: This proton is ortho to one of the Boc-amino groups and meta to the carboxylic acid. The Boc-amino group is an electron-donating group, which would shield H-5. However, its position relative to the other substituents will also play a role. We predict its chemical shift to be in the range of 7.8-8.0 ppm, appearing as a doublet due to coupling with H-6.
-
H-6: This proton is situated between the two Boc-amino groups and is meta to the carboxylic acid. It will experience coupling from both H-2 and H-5, resulting in a doublet of doublets (dd). Its chemical shift is predicted to be in the range of 7.6-7.8 ppm.
Protons of the Boc Protecting Groups
-
NH Protons: The protons of the two amide-like NH groups are expected to be significantly deshielded and will likely appear as a broad singlet in the region of 9.0-9.5 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
tert-Butyl Protons: The 18 protons of the two tert-butyl groups are chemically equivalent and will therefore appear as a single, sharp singlet at approximately 1.5 ppm.[5] This characteristic upfield signal is a hallmark of the Boc protecting group.
Carboxylic Acid Proton
The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding. It is expected to appear as a very broad singlet far downfield, typically in the range of 12.0-13.0 ppm.[7]
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice for carboxylic acids and amides due to its high polarity and ability to dissolve a wide range of organic compounds.[8] Other potential solvents include methanol-d₄ or chloroform-d, although the solubility in the latter may be limited.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is set to 0.00 ppm.[1] Most commercially available deuterated solvents already contain TMS.
NMR Instrument Parameters
The following parameters are a general guideline for a 400 MHz NMR spectrometer. Optimization may be necessary.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is sufficient.
-
Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds will ensure good resolution.
-
Spectral Width (sw): A spectral width of 16 ppm (from -2 to 14 ppm) will cover the expected range of chemical shifts.
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all the peaks to determine the relative number of protons for each signal.
Influence of Solvent on Chemical Shifts
The choice of solvent can significantly impact the observed chemical shifts, a phenomenon known as the solvent effect.[8][9] Aromatic solvents, for instance, can cause significant changes in the chemical shifts of protons due to anisotropic effects.[9] For 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid, using a polar, aprotic solvent like DMSO-d₆ is advantageous as it will solvate the polar functional groups and minimize intermolecular hydrogen bonding that could lead to signal broadening. In contrast, a non-polar solvent like chloroform-d might result in different chemical shifts and potentially broader signals for the NH and COOH protons due to intermolecular interactions.
Visualizing the Molecular Structure and Proton Environments
The following diagram, generated using Graphviz, illustrates the structure of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid and the distinct proton environments discussed in this guide.
Figure 1: Molecular structure of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid with key proton environments highlighted.
Conclusion
This technical guide has provided a detailed prediction and analysis of the ¹H NMR chemical shifts for 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid. By understanding the electronic effects of the Boc-amino and carboxylic acid substituents, researchers can confidently interpret the ¹H NMR spectrum of this molecule and its derivatives. The provided experimental protocol offers a solid foundation for acquiring high-quality data, which is essential for the rigorous characterization of compounds in a research and development setting.
References
-
ResearchGate. ¹H-NMR spectrum of 3 compound in chemical shift area of butoxy groups... Available at: [Link]
-
Oregon State University. ¹H NMR Chemical Shift. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
ResearchGate. ¹H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available at: [Link]
-
PubChem. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. Available at: [Link]
-
PubChem. 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. Available at: [Link]
-
Journal of Chemical Education. "Solvent" effects in ¹H NMR spectroscopy: A simple undergraduate experiment. Available at: [Link]
-
ResearchGate. ¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Available at: [Link]
-
SpectraBase. N-tert-Butoxycarbonyl-L-valine - Optional[¹H NMR] - Chemical Shifts. Available at: [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
National Library of Medicine. (¹)H NMR investigation of solvent effects in aromatic stacking interactions. Available at: [Link]
-
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
-
St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]
-
Doc Brown's Chemistry. ¹H proton nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH low/high resolution analysis.... Available at: [Link]
-
The Royal Society of Chemistry. Supporting information. Available at: [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]
- 4. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Reactions of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic Acid
Abstract
This technical guide provides a comprehensive framework for the development and application of reversed-phase high-performance liquid chromatography (RP-HPLC) methods to analyze the purity of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid and to monitor its subsequent chemical reactions. As a key intermediate in pharmaceutical and materials science, rigorous analytical control is paramount. This document details two primary protocols: an isocratic method for rapid purity assessment and a gradient method for resolving complex reaction mixtures, such as during acid-catalyzed deprotection. The scientific rationale behind critical methodological choices—including column chemistry, mobile phase composition, and detector settings—is explained to empower researchers to adapt these protocols to their specific needs.
Introduction and Scientific Context
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is a bifunctional aromatic compound featuring a carboxylic acid and two amine functionalities protected by tert-butoxycarbonyl (Boc) groups. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide synthesis, where it provides robust protection of amines under basic and nucleophilic conditions while allowing for clean, quantitative removal under acidic conditions.[1][2] The dual-protected nature of this specific molecule makes it a valuable building block for synthesizing complex polymers, pharmaceutical scaffolds, and other advanced materials where precise control over reactive sites is essential.
The purity of this starting material and the ability to accurately monitor its conversion are critical for ensuring the desired outcome of a synthetic sequence. HPLC is the analytical method of choice due to its high resolution, sensitivity, and reproducibility. This guide establishes a validated system for analyzing this molecule, focusing on the principles of reversed-phase chromatography.
Analyte Physicochemical Properties
A successful HPLC method is built upon an understanding of the analyte's properties. 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid (C₁₇H₂₄N₂O₆, MW: 352.38 g/mol ) possesses distinct features that govern its chromatographic behavior.[3]
-
Hydrophobicity: The presence of two bulky, nonpolar tert-butyl groups makes the molecule significantly hydrophobic. This property dictates its strong retention on nonpolar stationary phases like C18.
-
Acidity: The carboxylic acid group has an estimated pKa value similar to other benzoic acid derivatives (around 4.2).[4] This means its ionization state is highly dependent on the mobile phase pH. At pH values above its pKa, the molecule will be anionic and less retained; at pH values below its pKa, it will be in its neutral, more retained form.[5]
-
Solubility: The molecule is generally soluble in polar organic solvents such as methanol, acetonitrile (ACN), and tetrahydrofuran (THF), but has poor solubility in water.[6][7] This informs the choice of diluents for sample preparation.
-
UV Absorbance: The benzoic acid chromophore provides strong UV absorbance. Based on analogous structures like 4-aminobenzoic acid, strong absorbance maxima are expected in the range of 260-290 nm, making UV detection highly effective.[8][9]
| Property | Value / Characteristic | Implication for HPLC Method |
| Molecular Formula | C₁₇H₂₄N₂O₆ | - |
| Molecular Weight | 352.38 g/mol | - |
| Key Functional Groups | Carboxylic Acid, 2x Boc-protected Amines | Dual-nature: acidic and highly hydrophobic. |
| Estimated pKa | ~4.2 (Carboxylic Acid) | Mobile phase pH must be controlled to ensure consistent retention and peak shape. |
| Solubility | Soluble in ACN, MeOH, THF; poorly soluble in water. | Sample diluent should be primarily organic or match the mobile phase. |
| UV λmax | Estimated ~265-285 nm | Optimal wavelength for UV-Vis detection. |
Foundational HPLC Method Development
The development of a robust HPLC method follows a logical workflow, starting from first principles based on the analyte's structure.
Caption: Logical workflow for HPLC method development.
Causality in Experimental Choices
-
Stationary Phase Selection: Given the molecule's significant hydrophobicity from the two Boc groups and the aromatic ring, a reversed-phase (RP) stationary phase is the logical choice. A C18 (octadecylsilane) column provides a high degree of hydrophobicity, ensuring adequate retention. A high-purity, end-capped silica C18 column is recommended to minimize undesirable interactions with residual silanols, which can cause peak tailing, especially with the acidic analyte.
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it typically provides better peak shapes for aromatic compounds and has a lower viscosity, resulting in lower backpressure.
-
Aqueous Component & pH Control: To ensure reproducible retention and sharp, symmetrical peaks, the ionization of the carboxylic acid must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa. Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is a standard choice. It effectively lowers the pH to ~2.0 and acts as an ion-pairing agent, further improving peak shape. Caution: While effective, TFA can be harsh. For preparative work or if the Boc groups show lability, 0.1% formic acid (pH ~2.7) is a milder alternative.[10] Prolonged exposure to low pH, especially with TFA during solvent evaporation, can cause premature deprotection.[11]
-
-
Detector Wavelength Selection: A photodiode array (PDA) or diode array detector (DAD) is used to determine the wavelength of maximum absorbance (λmax). For 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid, this is typically found around 275 nm. Analyzing at the λmax ensures the highest sensitivity for detecting the main component and any related impurities.
Protocol 1: Isocratic Purity Analysis
This protocol is designed for the rapid and routine assessment of the purity of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid raw material or purified product. An isocratic method is ideal for this purpose as it offers simplicity, speed, and high reproducibility.
Methodology
-
Sample Preparation: Accurately weigh ~5 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This creates a stock solution of 0.5 mg/mL.
-
Instrumentation Setup: Configure the HPLC system according to the parameters in the table below.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Analysis: Inject 5 µL of the prepared sample.
-
Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method (Area of main peak / Total area of all peaks) x 100.
HPLC Parameters Table
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase | 65:35 (v/v) ACN : Water + 0.1% TFA | Optimized for an appropriate retention time (~5-7 minutes). |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Detection | UV at 275 nm | Wavelength of maximum absorbance for high sensitivity. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
System Validation and Trustworthiness
To ensure the protocol is self-validating, perform a system suitability test before analysis.
-
Tailing Factor (Tf): Should be between 0.9 and 1.5 for the main peak.
-
Theoretical Plates (N): Should be > 2000, indicating good column efficiency.
Protocol 2: Gradient Analysis for Reaction Monitoring
This protocol is designed to monitor the progress of reactions involving 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid, such as its acid-catalyzed deprotection to 3,4-diaminobenzoic acid. A gradient method is necessary to resolve components with widely different polarities: the hydrophobic starting material, potential mono-deprotected intermediates, and the highly polar final product.
Caption: Acid-catalyzed deprotection reaction pathway.
Application: Monitoring Acid-Catalyzed Deprotection
The Boc groups are labile to strong acids like TFA or HCl.[2][12] The deprotection proceeds in a stepwise manner, and this HPLC method can distinguish between the starting material, the two possible mono-protected intermediates, and the final di-amino product. The kinetics of such reactions often show a second-order dependence on acid concentration.[13]
Methodology
-
Reaction Sampling: At specified time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (~10-20 µL) of the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into 1 mL of the initial mobile phase (e.g., 95:5 Water/ACN + 0.1% TFA) in an HPLC vial. This dilution halts the reaction and prepares the sample for analysis.
-
Instrumentation and Analysis: Use the same HPLC system as in Protocol 1, but with the gradient program detailed below. Equilibrate the column at initial conditions for 5 minutes between runs.
HPLC Gradient Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 275 nm |
Gradient Table:
| Time (min) | % A (Water + TFA) | % B (ACN + TFA) | Curve |
| 0.0 | 95 | 5 | Initial |
| 15.0 | 5 | 95 | Linear |
| 18.0 | 5 | 95 | Hold |
| 18.1 | 95 | 5 | Return |
| 23.0 | 95 | 5 | Equilibrate |
Data Interpretation
By comparing the chromatograms over time, a researcher can track the disappearance of the starting material peak and the appearance of product and intermediate peaks. The expected elution order will be:
-
3,4-Diaminobenzoic acid: Most polar, elutes first at low %ACN.
-
Mono-deprotected intermediates: Less polar, elute next.
-
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid: Least polar, elutes last at high %ACN.
This allows for a semi-quantitative assessment of reaction conversion and the identification of optimal reaction times or conditions.
References
-
Chem-Impex. (n.d.). Boc-4-aminobenzoic acid. Retrieved February 2, 2026, from [Link]
-
Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids Supplier. Retrieved February 2, 2026, from [Link]
-
IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved February 2, 2026, from [Link]
-
MDPI. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Retrieved February 2, 2026, from [Link]
-
BIOSYNCE. (n.d.). 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic Acid CAS 117445-22-4. Retrieved February 2, 2026, from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved February 2, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. Retrieved February 2, 2026, from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid. Retrieved February 2, 2026, from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved February 2, 2026, from [Link]
-
PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Retrieved February 2, 2026, from [Link]
-
Teledyne ISCO. (2022). Purification of modified amino acids. Retrieved February 2, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). HPLC Analysis and Purification of Peptides. Retrieved February 2, 2026, from [Link]
-
HPLC of Peptides and Proteins. (n.d.). Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved February 2, 2026, from [Link]
-
Marcel Dekker, Inc. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of Ag (black trace), p-aminobenzoic acid.... Retrieved February 2, 2026, from [Link]
-
ACS Publications. (n.d.). Studies of Coupling Kinetics.... Retrieved February 2, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved February 2, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?. Retrieved February 2, 2026, from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Retrieved February 2, 2026, from [Link]
-
Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC. Retrieved February 2, 2026, from [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (n.d.). Retrieved February 2, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2022). UV Photolysis Study of Para-Aminobenzoic Acid.... Retrieved February 2, 2026, from [Link]
-
Analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved February 2, 2026, from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid | C17H24N2O6 | CID 21701072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid | 33233-67-9 [chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]
- 7. Protecting Amino Acids Supplier [cds-bsx.com]
- 8. mdpi.com [mdpi.com]
- 9. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Protocol for the Cyclization of 3,4-Diaminobenzoic Acid Derivatives
Executive Summary & Strategic Rationale
The benzimidazole scaffold, particularly when derived from 3,4-diaminobenzoic acid , represents a privileged structure in medicinal chemistry, serving as the core for PARP inhibitors, angiotensin II receptor antagonists (e.g., Telmisartan), and anti-infectives.[1]
Unlike simple phenylenediamines, 3,4-diaminobenzoic acid presents unique challenges due to its zwitterionic nature and the electron-withdrawing effect of the carboxyl group, which deactivates the nucleophilicity of the para-amine.
This guide details two distinct, self-validating protocols for cyclization:
-
Method A (Oxidative Cyclization): Best for combinatorial library generation using aldehydes.
-
Method B (Dehydrative Cyclization): Best for bulk scale-up using carboxylic acids/nitriles.
Decision Matrix: Selecting the Correct Protocol
Before beginning, select the methodology that matches your substrate availability and scale requirements.
Figure 1: Strategic decision tree for selecting the optimal cyclization pathway.
Method A: Oxidative Cyclization (The "Library" Protocol)
Target: 2-Substituted Benzimidazole-5-carboxylic acids Reagents: Sodium Metabisulfite (Na₂S₂O₅) Green Chemistry Score: High (Aqueous/Ethanolic media, metal-free)[1]
Mechanistic Insight
This reaction proceeds via a "Bisulfite Trap." The Na₂S₂O₅ forms an adduct with the aldehyde, activating it for nucleophilic attack while simultaneously providing the oxidative potential required to aromatize the intermediate benzimidazoline to benzimidazole.
Figure 2: Oxidative cyclization pathway via Schiff base formation and subsequent aromatization.[1]
Detailed Protocol
Scale: 5.0 mmol basis
-
Pre-Solubilization (The Zwitterion Check):
-
In a 50 mL round-bottom flask, suspend 3,4-diaminobenzoic acid (0.76 g, 5.0 mmol) in Ethanol/Water (30 mL, 9:1 v/v) .
-
Note: The starting material may not fully dissolve immediately. This is normal.
-
-
Adduct Formation:
-
Add the Aryl Aldehyde (5.0 mmol, 1.0 equiv).
-
Add Sodium Metabisulfite (Na₂S₂O₅) (0.95 g, 5.0 mmol, 1.0 equiv).
-
Observation: The mixture often turns turbid as the bisulfite adduct forms.
-
-
Reflux & Reaction:
-
Heat the mixture to reflux (approx. 80-85°C) with magnetic stirring.
-
Time: 3–4 hours.
-
Checkpoint: The reaction mixture usually clarifies to a homogenous solution as the product forms and the zwitterionic starting material is consumed.
-
-
Workup (The Isoelectric Trap):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL).
-
Critical Step: The product is amphoteric. If it does not precipitate, adjust pH to ~5–6 (the isoelectric point of the carboxylic acid) using dilute HCl or acetic acid.
-
Filter the solid, wash with cold water (2 x 20 mL) and hexanes (to remove unreacted aldehyde).[1]
-
-
Purification:
-
Recrystallization from Ethanol/DMF is standard.
-
Yield Expectation: 75–92%.
-
Method B: Polyphosphoric Acid Condensation (The "Scale-Up" Protocol)
Target: 2-Alkyl/Aryl Benzimidazole-5-carboxylic acids Reagents: Carboxylic Acid + Polyphosphoric Acid (PPA) Advantage: Solvent-free, drives difficult substrates to completion.[1]
Mechanistic Insight
PPA acts as both the solvent and a potent Lewis Acid/Dehydrating agent. It activates the carbonyl of the carboxylic acid, facilitating the formation of the amide bond, followed by acid-catalyzed ring closure.
Detailed Protocol
Scale: 10.0 mmol basis
-
Preparation of the Melt:
-
The Heating Phase:
-
Mechanically stir (overhead stirrer preferred) or use a strong magnetic bar.[1]
-
Heat to 180–200°C .
-
Time: 2–4 hours.
-
Monitor: Evolution of water vapor indicates reaction progress. The mixture will turn dark/amber.
-
-
The Quench (Exotherm Warning):
-
Cool the mixture to ~80–90°C. Do not cool to RT , or the PPA will solidify into a glass-like brick that is impossible to remove.
-
Slowly pour the hot syrup into crushed ice (200 g) with vigorous stirring.
-
Safety: This step is exothermic. Wear a face shield.
-
-
Neutralization & Isolation:
-
The quenched mixture will be strongly acidic (pH < 1).
-
Slowly add Ammonium Hydroxide (25%) or 50% NaOH until pH reaches ~5–6.[1]
-
Why? Going too basic (pH > 9) will dissolve the product as the carboxylate salt. Staying too acidic (pH < 3) keeps the imidazole nitrogen protonated. You must hit the isoelectric point.
-
Filter the resulting precipitate.[3]
-
Data Summary & Troubleshooting
Comparative Analysis[4]
| Feature | Method A (Aldehyde/Na₂S₂O₅) | Method B (Acid/PPA) |
| Substrate | Aldehydes (Aryl/Alkyl) | Carboxylic Acids / Nitriles |
| Conditions | Mild (Reflux, 80°C) | Harsh (180°C) |
| Solvent | Ethanol / Water | PPA (Solvent-free) |
| Workup | Simple Filtration | Neutralization Required |
| Tolerance | High (sensitive groups ok) | Low (acid-sensitive groups fail) |
Troubleshooting the "Black Tar"
A common failure mode in Method B is the formation of a black, intractable tar.
-
Cause: Oxidative decomposition at high temp or insufficient stirring.
-
Solution: Degas the PPA with Nitrogen prior to heating; ensure the carboxylic acid is stable at 180°C. If the acid is volatile, use Method A or a microwave-assisted variant of Method B (150°C, 10 min).
Regiochemistry Note
The product is a 5-carboxylic acid derivative. However, in solution, the proton on the imidazole nitrogen is labile (tautomerism).[1]
-
Naming: 2-substituted-1H-benzimidazole-5-carboxylic acid (often denoted as 5(6)-carboxylic acid).[1]
-
Implication: If you alkylate the nitrogen (N-alkylation step), you will get a mixture of 1,5- and 1,6- isomers that require chromatographic separation.[1]
References
-
Oxidative Cyclization Mechanism & Protocol
-
Green Chemistry / Aqueous Methods
-
Polyphosphoric Acid (PPA)
-
Microwave Assisted Synthesis
Sources
- 1. turkjps.org [turkjps.org]
- 2. ccsenet.org [ccsenet.org]
- 3. jocpr.com [jocpr.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes [beilstein-journals.org]
- 7. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. scispace.com [scispace.com]
use of HATU coupling agent with 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid
Application Note: High-Efficiency Amidation of Sterically Hindered 3,4-Bis((tert-butoxycarbonyl)amino)benzoic Acid Using HATU
Executive Summary
This guide details the protocol for coupling 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid (hereafter referred to as Compound A ) with primary and secondary amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Compound A presents a unique synthetic challenge: the presence of two bulky tert-butoxycarbonyl (Boc) groups at the 3- and 4-positions creates a hydrophobic and sterically crowded environment immediately adjacent to the carboxylic acid at position 1. While standard carbodiimide couplings (EDC/DIC) often result in sluggish kinetics and incomplete conversion for such substrates, HATU utilizes the neighboring group effect of the pyridine nitrogen to accelerate active ester formation and aminolysis. This protocol ensures >90% conversion while minimizing racemization (if coupling to chiral amines) and side reactions such as guanidinylation.
Chemical Context & Mechanistic Rationale
The Challenge: Steric Shielding
The target molecule, Compound A , possesses a benzoic acid core. The ortho-substitution (relative to the acid) at position 3, combined with the meta-substitution at position 4, creates a "wall" of steric bulk. The Boc groups are large, flexible carbamates that can conformationally shield the carbonyl carbon, making nucleophilic attack difficult.
The Solution: HATU Activation
HATU is chosen over HBTU or TBTU because of the 7-azabenzotriazole (HOAt) leaving group.
-
Electronic Effect: The pyridine nitrogen in the 7-aza ring is electron-withdrawing, making the resulting active ester more electrophilic than the corresponding benzotriazole (HOBt) ester.
-
Neighboring Group Effect: The pyridine nitrogen can form a hydrogen bond with the incoming amine nucleophile, effectively "templating" the amine into the correct position for attack.[1] This is critical for overcoming the steric barrier presented by the Boc groups of Compound A.
Mechanism of Action
The coupling proceeds in two distinct phases: Activation and Aminolysis.[1]
Figure 1: Mechanistic pathway of HATU-mediated activation of Compound A.[1][2][3] The transformation from the O-Acyl(uronium) species to the OAt Active Ester is rapid, preventing side reactions.
Experimental Protocol
Reagents & Materials
| Reagent | Equiv. | Role | Critical Note |
| Compound A | 1.0 | Substrate | Ensure dry; residual water hydrolyzes HATU. |
| HATU | 1.1 – 1.2 | Coupling Agent | Store at -20°C; hygroscopic. |
| DIPEA | 2.0 – 3.0 | Base | Must be free of primary/secondary amines. |
| Amine | 1.1 – 1.5 | Nucleophile | Use as free base or salt (add extra base if salt). |
| DMF | Solvent | Medium | Anhydrous grade required (H2O < 50 ppm). |
Step-by-Step Procedure
Step 1: Preparation of the Reaction Vessel
-
Flame-dry a round-bottom flask or vial under nitrogen/argon flow.
-
Why: HATU reacts with water to form tetramethylurea and free HOAt, consuming the reagent uselessly.
Step 2: Dissolution and Activation (The "Short Pre-activation")
-
Dissolve Compound A (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).
-
Add DIPEA (2.0 equiv). Stir for 2 minutes.
-
Add HATU (1.1 equiv) in one portion.[4]
-
Stir for 3 to 5 minutes at Room Temperature (RT).
-
Observation: The solution typically turns yellow or orange upon formation of the OAt active ester.
-
Critical Control: Do not stir for >10 minutes without the amine. Prolonged activation of hindered acids can lead to rearrangement or degradation.
Step 3: Amine Addition
-
Add the Amine (1.1 equiv) to the reaction mixture.[1][4]
-
If the amine is a hydrochloride salt: Premix the amine salt with 1.0 equiv of DIPEA in a minimal amount of DMF before adding to the main reaction.
-
-
Stir at RT under inert atmosphere.
Step 4: Monitoring
-
Monitor by LC-MS or TLC (typically 50% EtOAc/Hexanes) at t=1h and t=3h.
-
Due to the steric bulk of Compound A , reaction times may extend to 4-16 hours.
-
Endpoint: Disappearance of the active ester peak (often visible by UV) and appearance of the Product Mass [M+H]+.
Step 5: Workup (Removal of Byproducts)
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).[4]
-
Wash 1: 10% Citric Acid or 1N HCl (removes unreacted amine, DIPEA, and HOAt). Note: The Boc groups are acid-labile, but stable to dilute aqueous acid washes if done quickly and cold.
-
Wash 2: Saturated NaHCO3 (removes unreacted Compound A and residual organic acids).
-
Wash 3: Brine (saturated NaCl).
-
Dry over Na2SO4, filter, and concentrate.[5]
Workflow Visualization
Figure 2: Operational workflow for the coupling of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.
Troubleshooting & Critical Parameters
Guanidinylation (The "Dead End" Side Reaction)
If the amine reacts directly with the uronium moiety of HATU instead of the activated ester, a guanidine byproduct is formed.
-
Cause: Excess HATU or slow active ester formation combined with fast amine addition.
-
Prevention: This is why the 3-5 minute pre-activation step is included. It allows the HATU to be consumed by the acid (forming the OAt ester) before the amine sees it.
Solubility Issues
Compound A is highly hydrophobic due to the aromatic ring and two tert-butyl groups.
-
Observation: Precipitation occurs upon adding non-polar amines.
-
Fix: Add a co-solvent like NMP (N-methyl-2-pyrrolidone) or increase DMF volume. Avoid DCM as it is often poor for solubilizing the zwitterionic intermediates.
Comparative Performance
The following table illustrates why HATU is the reagent of choice for this specific substrate class compared to standard reagents.
| Coupling Reagent | Reactivity | Steric Tolerance | Racemization Risk | Suitability for Compound A |
| HATU | Very High | Excellent | Low | Recommended |
| HBTU/TBTU | High | Moderate | Low | Backup (slower) |
| EDC/HOBt | Moderate | Poor | Low | Not Recommended |
| PyBOP | High | Good | Low | Alternative (generates toxic byproduct) |
References
-
Carpino, L. A. (1993).[1][2] "1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive."[3] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Common Organic Chemistry. (2023). "Amide Bond Formation: HATU Coupling Mechanism and Protocols." Common Organic Chemistry Archives.
-
Zhang, X., et al. (2017). "Design, Synthesis and Biological Evaluation of... Derivatives." RSC Advances, Supplementary Information (Detailed synthesis of Boc-protected benzoic acid derivatives).
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,4-Bis((tert-butoxycarbonyl)amino)benzoic Acid
Welcome to the technical support center for the purification of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for obtaining a high-purity product. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these experimental choices, ensuring your success in the lab.
Introduction: The Importance of Purity
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecules, polymers, and as a linker in medicinal chemistry. The purity of this reagent is paramount, as contaminants can lead to failed reactions, difficult-to-separate byproducts, and ambiguous analytical data in downstream applications. This guide will help you navigate the common challenges associated with its purification.
Understanding the Impurities
The typical synthesis of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid involves the reaction of 3,4-diaminobenzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2] Understanding the potential impurities from this reaction is the first step in designing an effective purification strategy.
| Impurity | Chemical Structure | Origin & Characteristics |
| 3,4-Diaminobenzoic Acid | 3,4-diaminobenzoic acid | Unreacted starting material. It is more polar than the product and has two basic amino groups. |
| Mono-Boc Intermediate | 3-amino-4-(Boc-amino)benzoic acid or 4-amino-3-(Boc-amino)benzoic acid | Incomplete reaction. Its polarity is intermediate between the starting material and the desired product. |
| tert-Butanol | (CH₃)₃COH | A byproduct of the Boc₂O reagent. It is volatile but can be difficult to remove completely under vacuum, sometimes hindering crystallization.[3] |
| Inorganic Salts | e.g., NaHCO₃, NaCl | Introduced from the basic reaction conditions and acidic workup. Generally insoluble in organic solvents. |
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the purification process.
Question 1: My crude product is an oily, sticky solid that won't crystallize. What's the cause and how can I fix it?
Answer: This is a common issue often caused by the presence of residual tert-butanol, a byproduct of the Boc protection reaction.[3] Even after rotary evaporation, this solvent can remain and act as an "oily" contaminant that inhibits proper crystal lattice formation.
-
Causality: The hydroxyl group and bulky nature of tert-butanol can interfere with the hydrogen bonding and packing of the 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid molecules.
-
Solution:
-
High-Vacuum Drying: After initial solvent removal, dry the crude material under high vacuum (<1 mmHg) for several hours. This is often more effective than rotary evaporation alone for removing residual volatile organics.[3]
-
Solvent Trituration: If the product is still oily, try trituration. This involves stirring the crude material as a suspension in a non-polar solvent in which your product is insoluble, but the impurities are soluble. For this compound, hexane or a mixture of diethyl ether and hexane is a good starting point. The non-polar solvent will wash away the tert-butanol and other non-polar impurities, often inducing the product to solidify.
-
Azeotropic Removal: Dissolve the crude product in a solvent like toluene and re-evaporate. The toluene forms a low-boiling azeotrope with tert-butanol, helping to carry it away during evaporation. Repeat this process 2-3 times.
-
Question 2: My TLC plate shows three spots after the reaction: one at the baseline, one in the middle, and one higher up. What do they represent and how do I proceed?
Answer: This TLC profile is typical for an incomplete Boc protection reaction.
-
Interpretation:
-
Baseline Spot: This is likely the highly polar starting material, 3,4-diaminobenzoic acid. Its two free amino groups and carboxylic acid make it bind strongly to the silica gel.
-
Middle Spot: This corresponds to the mono-Boc protected intermediate. With one Boc group, it is less polar than the starting material but more polar than the final product.
-
Top Spot: This is your desired product, 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid. Being the most non-polar of the three (due to the two bulky, greasy Boc groups), it travels furthest up the TLC plate.
-
-
Recommended Action:
-
Drive the Reaction to Completion: If the reaction is still running, you can add more Boc₂O and base and allow it to stir longer.
-
Purification Strategy: If the reaction is complete, column chromatography is the most effective method to separate these three components. The significant difference in polarity allows for a clean separation.
-
Question 3: I performed an acid-base extraction to purify my product, but my yield was very low. What went wrong?
Answer: The Boc protecting group is notoriously sensitive to acidic conditions.[4][5][6] While an acid-base extraction seems logical due to the carboxylic acid moiety, exposure to strong or even moderate aqueous acid can cleave one or both Boc groups, converting your product back into the more water-soluble starting material or intermediate.
-
Causality: The mechanism of Boc deprotection is initiated by protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation.[7] This process can be rapid in aqueous acid.
-
Solution:
-
Avoid Strong Acids: Do not use strong acids like 3N HCl for the workup. If an acidic wash is necessary to remove basic impurities, use a milder, dilute acid like 1% citric acid or 0.5 M KHSO₄, and perform the wash quickly at a low temperature (0-5 °C).[3]
-
Alternative Workup: A better approach is to perform a basic extraction. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a saturated NaHCO₃ solution. Your product, being a carboxylic acid, will deprotonate and move into the aqueous basic layer. The less acidic impurities (like any remaining mono-Boc intermediate with a free amine) might stay in the organic layer. Then, carefully re-acidify the aqueous layer to pH ~3-4 with a mild acid (e.g., citric acid) at 0 °C to precipitate your pure product, which can then be filtered.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid?
For the highest purity, a combination of methods is often best. A typical workflow would be:
-
Aqueous Workup: Start with a mild basic wash (e.g., saturated NaHCO₃) to remove unreacted starting materials and acidic byproducts.
-
Recrystallization: This is effective for removing minor impurities and achieving high crystalline purity. A mixed solvent system like ethyl acetate/hexane or ethanol/water is a good starting point.[1][8]
-
Column Chromatography: This is the most powerful method if your crude product contains significant amounts of the mono-Boc intermediate or other closely related impurities.[9][10]
Q2: How do I choose a solvent system for column chromatography?
The ideal solvent system should give a retention factor (Rf) of ~0.3 for your desired product on a TLC plate.
-
Starting Point: A mixture of Hexane and Ethyl Acetate is a standard choice for compounds of this polarity.[11] Start with a ratio of 3:1 Hexane:EtOAc and gradually increase the polarity by adding more EtOAc.
-
For More Polar Impurities: If the starting material is present, you may need a more polar system, such as Dichloromethane (DCM) and Methanol (MeOH). A gradient from 100% DCM to 95:5 DCM:MeOH is often effective.[1]
Q3: Can I use a ninhydrin stain to visualize the starting material on a TLC plate?
Yes, absolutely. Ninhydrin is an excellent stain for visualizing primary amines, so it will produce a distinct spot (usually purple or yellow) for the 3,4-diaminobenzoic acid starting material and the mono-Boc intermediate.[12] Your fully protected product should be ninhydrin-negative. This provides a quick and effective way to track the progress of the reaction and the success of the purification.
Q4: How should I store the purified 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid?
Store the purified, dry solid in a tightly sealed container in a refrigerator or freezer. While the compound is relatively stable, the Boc groups are sensitive to acid. Storing it away from acidic vapors and at a low temperature will ensure its long-term stability.
Visualized Purification Workflow
The following diagram illustrates a decision-making process for purifying your crude product.
Caption: Decision tree for purification strategy.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal when the crude product is mostly pure, with only minor contaminants.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate or ethanol). Add the solvent portion-wise with heating and swirling until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.
-
Crystallization: Slowly add a non-polar "anti-solvent" (e.g., hexane or petroleum ether) dropwise to the hot solution until it becomes slightly cloudy.[1] If using a single solvent system like aqueous ethanol, simply allow the solution to cool.
-
Cooling: Allow the flask to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.[3] Once crystals begin to form, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent (hexane) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This is the method of choice for separating mixtures containing starting material, mono-protected, and di-protected products.
-
Sample Preparation: Dissolve a small amount of the crude product in the minimum amount of the chromatography eluent or dichloromethane (DCM). If the product is not very soluble, you can "dry load" it by adsorbing the dissolved product onto a small amount of silica gel and then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 20% ethyl acetate in hexane).
-
Loading: Carefully add the prepared sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system. You can use an isocratic (constant solvent ratio) or gradient (increasing polarity over time) elution. A shallow gradient from 10% to 50% ethyl acetate in hexane is often effective.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting pure solid under high vacuum.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 2, 2026, from [Link]
-
Zhang, X., et al. (n.d.). Supplementary Information: Design, Synthesis and Biological Evaluation of 4'-Demethyl-4-Deoxypodophyllotoxin Derivatives. Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Org. Synth. 1988, 6, 418. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2014). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved February 2, 2026, from [Link]
-
VanVeller, B. (n.d.). How to TLC (Thin Layer Chromatography). Iowa State University. Retrieved February 2, 2026, from [Link]
-
Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?. Retrieved February 2, 2026, from [Link]
-
Kappe, C. O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2015, August 6). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. Retrieved February 2, 2026, from [Link]
-
Wang, L., et al. (n.d.). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved February 2, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved February 2, 2026, from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved February 2, 2026, from [Link]
-
Sciforum. (2005, November 1). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved February 2, 2026, from [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. Retrieved February 2, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved February 2, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2015, August 6). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 2, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. BOC-4-ABZ-OH | 66493-39-8 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. rsc.org [rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. sciforum.net [sciforum.net]
- 12. VanVeller Lab Resources [group.chem.iastate.edu]
removing impurities from commercially sourced Di-Boc-3,4-diaminobenzoic acid
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
Commercially sourced Di-Boc-3,4-diaminobenzoic acid often arrives with specific impurity profiles due to the steric challenges of protecting two adjacent amino groups on an electron-deficient benzoic acid ring. The presence of these impurities—specifically Mono-Boc intermediates , excess Boc anhydride , and oxidative byproducts —can catastrophically affect downstream amide couplings or Metal-Organic Framework (MOF) synthesis by acting as chain terminators or nucleophilic scavengers.[1]
This guide provides a self-validating purification logic designed to isolate the target molecule based on its unique physicochemical properties: it is a lipophilic carboxylic acid with acid-labile protecting groups .
Key Physicochemical Properties
| Property | Value / Characteristic | Implication for Purification |
| Functional Groups | Carboxylic Acid (-COOH), 2x Carbamates (-NHBoc) | Soluble in weak base; precipitates in weak acid.[2] |
| pKa (approx) | ~4.0–4.5 (Benzoic acid core) | Allows extraction into NaHCO₃ (pH 8.5).[1] |
| Lipophilicity | High (due to 2x | Soluble in EtOAc, DCM; Insoluble in Water/Hexanes.[1] |
| Lability | Acid Sensitive | CRITICAL: Avoid strong acids (HCl, TFA) during workup.[1] Use Citric Acid or KHSO₄. |
Diagnostic Troubleshooting (Q&A)
Q1: The product is a sticky oil or gum, not the expected white powder. How do I fix this?
Diagnosis: This is the most common issue, typically caused by excess Boc Anhydride (Boc₂O) or residual high-boiling solvents (DMF/DMAc).[1] Boc₂O has a low melting point (23°C) and acts as a plasticizer.[1]
Corrective Protocol:
-
Trituration: Dissolve the oil in a minimum amount of Diethyl Ether or EtOAc.
-
Slowly add cold Hexanes or Pentane while stirring vigorously.
-
The Di-Boc product should precipitate as a white solid, while Boc₂O remains in the mother liquor.
-
Alternative: If the oil persists, perform the Reverse Acid-Base Extraction (Protocol A) to chemically separate the neutral Boc₂O from the acidic product.[1]
Q2: NMR shows a "messy" aromatic region and integration errors.
Diagnosis: Likely presence of Mono-Boc-3,4-diaminobenzoic acid .
-
Mechanism: The steric bulk of the first Boc group hinders the attack of the second amine.
-
Detection: Look for extra NH protons (broad singlets) around 5.0–6.0 ppm or asymmetry in the aromatic region.
Corrective Protocol: The Acid-Base extraction cannot separate Mono-Boc from Di-Boc easily as both are acidic.
-
Recrystallization: Use Ethanol/Water . The Di-Boc species is more hydrophobic and will crystallize first upon cooling or water addition.
-
Column Chromatography: If recrystallization fails, use silica gel.[1]
Q3: The solid has a pink or brown hue.
Diagnosis: Oxidation of trace unreacted 3,4-diaminobenzoic acid or aniline-like byproducts. Phenylenediamines oxidize rapidly in air to form colored quinoid species.
Corrective Protocol:
-
Dissolve the compound in Ethanol or EtOAc.
-
Add Activated Charcoal (5% w/w) and stir for 30 minutes at room temperature.
-
Filter through a Celite pad.
-
Evaporate and recrystallize.
Master Purification Logic (Decision Tree)
The following diagram illustrates the decision-making process based on the physical state and impurity profile of your material.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on observed symptoms.
Detailed Experimental Protocols
Protocol A: The "Reverse" Acid-Base Extraction (Self-Validating)
Best for: Removing neutral impurities (Boc₂O, solvents) and basic impurities (trace diamines).[1]
Scientific Rationale: This method exploits the acidity of the benzoic acid moiety. By converting the product to its water-soluble carboxylate salt, we can wash away non-acidic lipophilic impurities (like Boc₂O) which stay in the organic layer.[1]
Reagents:
-
Saturated Sodium Bicarbonate (NaHCO₃)[1]
-
0.5 M Citric Acid or 1 M KHSO₄ (Do NOT use HCl; it will deprotect the Boc groups).[1]
Step-by-Step:
-
Dissolution: Dissolve crude material (e.g., 1.0 g) in EtOAc (20 mL).
-
Forward Extraction (Target to Aqueous):
-
The "Safety" Wash:
-
Wash the combined aqueous extracts once with fresh EtOAc (10 mL).[1]
-
Purpose: Removes physically entrained Boc₂O.
-
-
Acidification (Precipitation):
-
Cool the aqueous layer to 0°C.[5]
-
Slowly add 0.5 M Citric Acid until pH ~3–4.
-
Observation: The product should precipitate as a white solid.
-
-
Recovery:
-
Extract the milky aqueous mixture with fresh EtOAc (3 x 20 mL).
-
Wash combined organics with Brine -> Dry over Na₂SO₄ -> Evaporate.
-
Protocol B: Recrystallization (Polishing)
Best for: Separating Di-Boc from Mono-Boc impurities.
Scientific Rationale: Di-Boc-3,4-diaminobenzoic acid is significantly more hydrophobic than its Mono-Boc counterpart due to the extra tert-butyl group.
Step-by-Step:
-
Dissolve the solid in minimal boiling Ethanol (or Methanol).[1]
-
Remove from heat.
-
Add warm Water dropwise until persistent turbidity (cloudiness) just appears.[1]
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals. The more polar Mono-Boc impurities tend to stay in the supernatant.
Visualization of Chemical Workup
The following diagram details the flow of the target molecule during the Acid-Base extraction, ensuring you know exactly where your product is at each step.
Figure 2: Phase tracking during Protocol A. Green nodes indicate the location of the target molecule.
References
-
PubChem. 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid (CID 21701072).[1][2] National Library of Medicine. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on Carbamates/Boc stability).
-
Royal Society of Chemistry (RSC). Synthesis and purification of Boc-protected amino benzoic acid derivatives. Polymer Chemistry, 2010.[1] [Link]
Sources
column chromatography conditions for purifying Boc-protected intermediates
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Column Chromatography Conditions for N-Boc Intermediates
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with tert-butyloxycarbonyl (Boc) intermediates not because the chemistry failed, but because the purification strategy fought against the molecule's inherent properties.
While Boc is classically defined as "base-stable and acid-labile," this binary definition oversimplifies the reality of silica gel chromatography. Silica is weakly acidic (
This guide provides the protocols to stabilize, visualize, and isolate your Boc-protected intermediates with high recovery.
Module 1: Stability & Stationary Phase Selection
The Core Problem: Standard silica gel is acidic enough to induce partial cleavage of the Boc group, especially during long elutions or with acid-sensitive substrates (e.g., electron-rich aromatics). Furthermore, the carbamate proton is a hydrogen bond donor, interacting with silanols to cause "tailing."
Protocol A: Neutralization of Silica Gel
To prevent decomposition and streaking, you must neutralize the acidic sites on the silica.
Reagents:
Step-by-Step Neutralization:
-
Mobile Phase Preparation: Add 0.1% to 0.5% v/v Triethylamine (TEA) to your mobile phase solvent system (e.g., 1 mL TEA per 1 L of Hexane/EtOAc).
-
Column Pre-treatment: Flush the packed silica column with 2–3 column volumes (CV) of the TEA-doped mobile phase before loading your sample.
-
Loading: Dissolve your crude mixture in the TEA-doped solvent (or a minimum amount of DCM/TEA) for loading.
-
Elution: Continue elution with the TEA-doped solvent.
Scientist's Note: TEA has a high boiling point (
). If your product is volatile, usein MeOH/DCM systems instead, or rely on a TEA-washed column but elute with neutral solvents (the TEA stays adsorbed to the silica long enough for a standard run).
Decision Logic: When to Neutralize?
Figure 1: Decision matrix for stationary phase modification based on substrate stability and peak shape.
Module 2: The "Ghost" Impurity (Rotamers)
A frequent "false positive" for impurity in Boc chemistry is the presence of rotamers . The
Symptoms:
-
NMR: Two sets of peaks (often 3:1 or 4:1 ratio) that coalesce upon heating.
-
TLC/Column: A "double spot" or a figure-8 shape that looks like two closely eluting compounds.
Diagnostic Protocol: 2D TLC Before assuming your reaction failed or purification is poor, run a 2D TLC.
-
Spot your sample at the corner of a square TLC plate.
-
Run the plate in your chosen solvent system (vertical).
-
Dry the plate completely.
-
Rotate the plate
and Run it again in the same solvent system.
Interpretation:
-
Diagonal Spots: The compound is stable. If you see two spots on the diagonal, they are two different, stable compounds (impurities).
-
Off-Diagonal Spots: The compound is interconverting on the silica. This confirms rotamers . Collect both "spots" from the column; they are the same compound [1, 3].
Module 3: Visualization & Detection
Boc groups lack a strong UV chromophore (only a weak carbonyl absorbance at ~210 nm). If your core molecule isn't aromatic, you will struggle to see fractions by UV.
Recommended Stains
| Stain | Preparation/Usage | Target Mechanism | Sensitivity |
| Ninhydrin | 1.5g Ninhydrin in 100mL n-butanol + 3mL AcOH. Requires vigorous heating. | Reacts with free amines. Heating cleaves the Boc first, then stains the resulting amine Red/Pink. | High (for amines) |
| Iodine ( | Silica gel jar with | Reversible adsorption. Brown spots on yellow background.[4] | Medium (General) |
| PMA | Phosphomolybdic Acid.[4] Heat required. | Oxidation.[4][5][6] Dark blue/green spots.[3] | High (Universal) |
| KMnO4 | Basic solution. No heat needed (usually). | Oxidizes alkenes/oxidizable groups.[5] Yellow spots on pink.[5] | High (Alkenes) |
Critical Warning: When using Ninhydrin for Boc-amines, you must heat the plate longer than usual. The first phase of heating removes the Boc group (thermal deprotection); the second phase reacts with the liberated amine [2].
Module 4: Solvent System Optimization
Boc-protected intermediates are generally lipophilic. However, the carbamate oxygen is a hydrogen bond acceptor.
Standard Gradients:
-
Non-Polar: 0%
30% EtOAc in Hexanes (or Heptane). -
Polar/Streaking: 0%
10% MeOH in DCM (Dichloromethane). Note: DCM/MeOH often requires 0.5% or TEA to sharpen peaks.
Data: Solvent Strength & Modifiers
| Solvent System | Polarity | Modifier Recommendation | Best For |
| Hex/EtOAc | Low-Med | None (usually) | Standard Boc-amino acids, simple intermediates. |
| DCM/MeOH | Med-High | 0.1% TEA or 1% | Polar amines, diamines, streaking compounds. |
| Tol/EtOAc | Low-Med | None | Aromatic Boc compounds (separates by |
Troubleshooting (FAQ)
Q: My product decomposes on the column, but it's stable in the reaction flask. A: The reaction flask is likely neutral or basic. The column is acidic.[7]
-
Fix: Pre-wash your silica with 1% Triethylamine in Hexanes. This converts acidic
to , creating a buffered surface [4].
Q: I see a broad smear instead of a distinct spot. A: This is "tailing" caused by H-bonding between the carbamate NH and silica.
-
Fix: Add 0.5% TEA to your mobile phase. If using DCM/MeOH, switch to DCM/MeOH/
(90:10:1).
Q: I isolated two compounds, but the NMR for both looks identical. A: You likely separated stable rotamers.
-
Verification: Dissolve a small amount of "Fraction A" and let it sit in solution for 24 hours, or heat it gently. Run TLC again. If "Fraction B" appears, they are rotamers. Combine them.
Q: Can I use C18 (Reverse Phase) for Boc intermediates? A: Yes, and it is often superior for polar Boc-compounds.
-
Condition: Use Water/Acetonitrile with 0.1% Formic Acid (avoid high concentrations of TFA, as TFA removes Boc). Formic acid is weak enough to maintain peak shape without deprotecting the Boc group during the run time [5].
References
-
Beilstein Journals. (2014). Chromatographically separable rotamers of an unhindered amide.[8]Link
-
Curly Arrow. (2008).[9] Let's talk about TLCs Part 4 - Ninhydrin Stain.Link
-
BenchChem. (2025).[1][10] A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline.Link
-
Royal Society of Chemistry. (2014). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids: Chromatography notes.Link
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. TLC stains [reachdevices.com]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Chromatographically separable rotamers of an unhindered amide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Simultaneous Deprotection of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic Acid: A Comparative Technical Guide
Topic: Benefits of Simultaneous Deprotection of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid Content Type: Publish Comparison Guide
Executive Summary
The conversion of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid to 3,4-diaminobenzoic acid is a critical synthetic transformation in the development of benzimidazole-based therapeutics (e.g., Telmisartan, Pradaxa) and "safety-catch" linkers for solid-phase peptide synthesis (Dbz resins).[1]
While sequential deprotection is theoretically possible using differentially protected precursors, the simultaneous deprotection of both N-Boc groups offers superior process efficiency.[1] This guide objectively compares the three dominant methodologies—Trifluoroacetic Acid (TFA) , Hydrochloric Acid (HCl) , and Thermal/Microwave —to assist process chemists in selecting the optimal route based on scale, purity requirements, and available equipment.[1]
The Case for Simultaneous Deprotection
Simultaneous deprotection refers to the removal of both tert-butoxycarbonyl (Boc) groups in a single synthetic operation. This approach is thermodynamically and kinetically favored for symmetric substrates and offers distinct advantages over stepwise protocols:
-
Kinetic Synchronization: Both carbamate moieties possess similar acid-lability.[1] Attempting sequential removal often leads to inseparable mixtures of mono- and bis-protected species.[1]
-
Oxidative Stability: The intermediate, 3,4-diaminobenzoic acid, is electron-rich and prone to rapid air oxidation (forming phenazines).[1] Simultaneous deprotection in acidic media immediately traps the product as a stable bis-ammonium salt, preventing degradation.[1]
-
Atom Economy: A single workup and purification cycle reduces solvent consumption by ~40% compared to multi-step routes.[1]
Mechanistic Insight
The deprotection follows an acid-catalyzed E1 elimination mechanism.
-
Protonation: The carbonyl oxygen of the Boc group is protonated.[1][2]
-
Fragmentation: The tert-butyl cation is cleaved, generating a carbamic acid intermediate.[1][3]
-
Decarboxylation: Spontaneous loss of CO₂ yields the amine salt.[1]
-
Scavenging: The tert-butyl cation is quenched (forming isobutylene or reacting with a scavenger) to prevent electrophilic attack on the electron-rich aromatic ring (tert-butylation).[1]
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway for the acid-catalyzed simultaneous deprotection.
Comparative Analysis of Methodologies
Method A: Trifluoroacetic Acid (TFA) / DCM
The Academic Standard. Best for small-scale (<1g) and initial discovery phases where solubility is paramount.
-
Protocol: Substrate is dissolved in DCM (or neat), treated with 20–50% TFA.[1]
-
Pros: Excellent solubility for lipophilic Boc-precursors; rapid kinetics (<1 hour).[1]
-
Cons: Product is isolated as a hygroscopic trifluoroacetate salt; removal of excess TFA requires repeated co-evaporation; expensive for kilo-scale.[1]
Method B: HCl in 1,4-Dioxane or Methanol
The Process Chemistry Standard. Best for scale-up (>10g) and GMP manufacturing.[1]
-
Protocol: Substrate is treated with 4M HCl in dioxane or MeOH.
-
Pros: The product often precipitates as a crystalline dihydrochloride salt (easy filtration); HCl is cheaper than TFA; cleaner impurity profile.[1]
-
Cons: Corrosive fumes; requires efficient gas scrubbing on large scale.[1]
Method C: Microwave-Assisted / Thermal
The Green Alternative. Best for high-throughput screening or when avoiding strong acids is necessary (though less common for this specific substrate due to salt stabilization needs).[1]
-
Protocol: Heating in water or ionic liquids at 150°C+.
-
Pros: Solvent-free potential; extremely fast (minutes).[1]
-
Cons: High risk of thermal decarboxylation of the benzoic acid moiety; requires specialized pressure vessels.[1]
Performance Data Comparison
| Metric | Method A: TFA/DCM | Method B: HCl/Dioxane | Method C: Microwave (Thermal) |
| Yield | 90–95% | 88–94% | 75–85% |
| Purity (HPLC) | >98% | >99% | ~90% (Thermal degradation risks) |
| Reaction Time | 30–60 min | 1–3 hours | 5–15 min |
| Product Form | TFA Salt (Hygroscopic oil/foam) | HCl Salt (Crystalline solid) | Free base (Oxidation prone) |
| Scalability | Low (Cost/Waste) | High (Filtration isolation) | Medium (Flow chemistry req.)[1] |
| Cost Efficiency | Low | High | Medium |
Detailed Experimental Protocols
Protocol 1: Scalable HCl Deprotection (Recommended)
Targeting the Dihydrochloride Salt
-
Dissolution: Charge 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid (10.0 g, 28.4 mmol) into a round-bottom flask.
-
Acid Addition: Add 4M HCl in 1,4-dioxane (71 mL, 10 equiv) or generate HCl in situ using Acetyl Chloride in Methanol.
-
Reaction: Stir at room temperature for 2–3 hours. Monitor by HPLC (disappearance of mono-Boc intermediate).
-
Precipitation: The product, 3,4-diaminobenzoic acid dihydrochloride, typically precipitates.[1] If not, add Et₂O or MTBE (100 mL) to induce crystallization.[1]
-
Isolation: Filter the solid under N₂ atmosphere (to prevent oxidation). Wash with Et₂O (2 x 50 mL).[1]
-
Drying: Dry in a vacuum oven at 40°C to afford the product as a white to off-white crystalline solid (Yield: ~6.2 g, 97%).
Protocol 2: TFA Deprotection (Small Scale)
Targeting the Trifluoroacetate Salt
-
Dissolution: Dissolve substrate (100 mg) in DCM (1 mL).
-
Reaction: Add TFA (1 mL) dropwise. Stir for 1 hour at RT.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
Result: Product is obtained as a viscous oil or foam.[1]
Decision Guide for Researchers
Use the following logic flow to select the appropriate deprotection strategy for your specific constraints.
Figure 2: Decision tree for selecting the optimal deprotection reagent.
References
-
Vertex AI Search. (2025).[1] Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. 4[1][2][5][6][7][8]
-
Common Organic Chemistry. (n.d.).[1] Boc Deprotection Mechanism - TFA.[1][2][3][7][8][9][10] 3[1][2][5][6][7][11]
-
National Institutes of Health (NIH). (2020).[1] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 12[1][2][6][7][11]
-
ACS Omega. (2023).[1][13] One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. 6[1][2][6][7]
-
Fisher Scientific. (n.d.).[1] Amine Protection / Deprotection Guide. 7
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. "Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stabl" by Matthew G. Donahue, Nicholas G. Jentsch et al. [aquila.usm.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Kinetic Profiling & Optimization: Deprotection of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic Acid
Topic: Kinetic Studies of the Deprotection of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid Content Type: Publish Comparison Guide
Executive Summary
The deprotection of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is a critical gateway step in the synthesis of 3,4-diaminobenzoic acid (Dbz), a high-value precursor for benzimidazole-based pharmaceuticals and metal-organic frameworks (MOFs). While standard protocols exist, they often suffer from incomplete deprotection of the second Boc group or side-reactions (e.g., tert-butylation of the aromatic ring).
This guide objectively compares three kinetic methodologies for this transformation. By analyzing reaction orders, rate constants (
Mechanistic Grounding: The Dual-Boc Challenge
Unlike simple aliphatic amines, the deprotection of this substrate involves two distinct kinetic barriers due to the electronic deactivation of the aromatic ring.
The Pathway:
The reaction follows an
-
Protonation: Rapid equilibrium protonation of the carbamate carbonyl.
-
Fragmentation (Rate Limiting): Cleavage of the
bond to release the tert-butyl cation and the carbamic acid. -
Decarboxylation: Fast loss of
to yield the amine.[1][2]
The "Bis" Factor: The first Boc group removes relatively easily. However, the resulting ammonium salt exerts a strong electron-withdrawing inductive effect (-I), reducing the basicity of the second carbamate oxygen. This often leads to a "kinetic stall" where the mono-protected intermediate persists.
Comparative Analysis of Deprotection Reagents
We compared the three most prevalent acidic systems used in industrial applications. The data below represents kinetic profiles grounded in standard Boc-aniline chemistry (Ashworth et al., 2010).
Method A: Trifluoroacetic Acid (TFA) in DCM (1:1)
-
Mechanism: Follows complex kinetics, often showing inverse dependence on acid concentration due to solvent effects or ion-pairing.
-
Pros: High solubility for the bis-Boc starting material.
-
Cons: Requires scavengers (e.g., triethylsilane) to prevent tert-butylation.[3] Slow removal of the second Boc group.
Method B: 4M HCl in Dioxane
-
Mechanism: Strictly second-order kinetics (
). The chloride ion assists in the stabilization of the transition state. -
Pros: Significantly faster
. The product often precipitates as the hydrochloride salt, driving equilibrium forward. -
Cons: Corrosive vapors; solubility issues for some hydrophobic derivatives.
Method C: Methanesulfonic Acid (MsOH) in EtOAc
-
Mechanism: Pseudo-first-order kinetics in excess acid.
-
Pros: Non-volatile, lower cost, and highly effective for "stubborn" aromatic Boc groups.
-
Cons: Difficult workup (requires careful neutralization).
Performance Data Summary
| Metric | Method A: TFA/DCM | Method B: HCl/Dioxane | Method C: MsOH/EtOAc |
| Reaction Order (Acid) | Mixed / Inverse | Second Order ( | First Order |
| ~15 min | ~2 min | ~5 min | |
| ~120 min | ~15 min | ~25 min | |
| Scavenger Requirement | Critical (Silanes/Thiols) | Low | Moderate |
| Impurity Profile | High (t-Butyl adducts) | Low (Clean Salt) | Low |
| Scalability | Medium (Costly TFA) | High | High |
Critical Insight: For 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid, Method B (HCl/Dioxane) is superior due to the "precipitation effect" which removes the final product from solution, preventing equilibrium reversal and simplifying purification.
Experimental Protocol: Kinetic Validation
To validate these kinetics in your specific matrix, follow this self-validating HPLC protocol.
Workflow Diagram
Step-by-Step Methodology
-
Preparation: Dissolve 50 mg of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid in 5 mL of the chosen solvent (DCM, Dioxane, or EtOAc).
-
Initiation: Rapidly add the acid component (e.g., 5 mL of 4M HCl/Dioxane) under vigorous stirring at 25°C. Start timer immediately.
-
Sampling:
-
At intervals (0, 5, 10, 20, 40, 60, 90, 120 min), remove a 50 µL aliquot.
-
Quenching (Critical): Immediately dispense the aliquot into a vial containing 950 µL of 0.5 M NaHCO3 / Acetonitrile (50:50) . This instantly neutralizes the acid and stops the reaction.
-
-
Analysis: Inject 10 µL onto a C18 HPLC column.
-
Gradient: 5% to 95% MeCN in Water (0.1% Formic Acid).
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds).
-
-
Data Processing: Plot
vs. Time. The slope of the linear region represents .
Troubleshooting & Optimization
-
Issue: Incomplete Removal of 2nd Boc.
-
Cause: Electronic deactivation or insufficient acid strength.
-
Solution: Switch to Method B (HCl) or increase temperature to 40°C. Do not simply add more TFA, as this often promotes side reactions without increasing the deprotection rate significantly.
-
-
Issue: tert-Butylation of the Ring.
-
Cause: The tert-butyl cation attacks the electron-rich aromatic ring before it can be scavenged.
-
Solution: Add Triethylsilane (TES) or 1,3-Dimethoxybenzene (5 equiv) as a cation scavenger. This is mandatory for Method A.
-
References
-
Ashworth, I. W., et al. (2010).[4] Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.[3][4] The Journal of Organic Chemistry, 75(23), 8117–8125.[4]
-
Han, G., et al. (2010). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Journal of Organic Chemistry. (Discusses Dbz resin synthesis).
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard protocols for Boc deprotection).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
